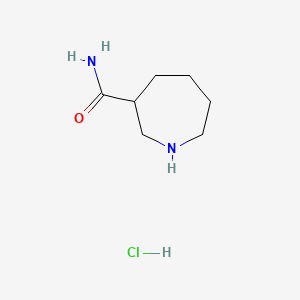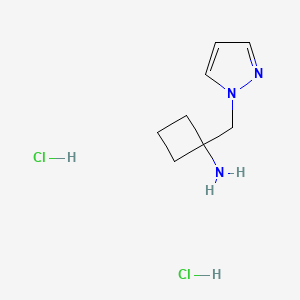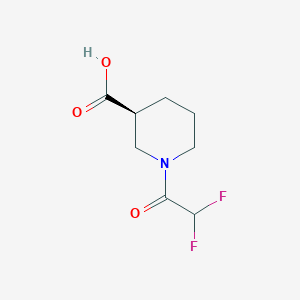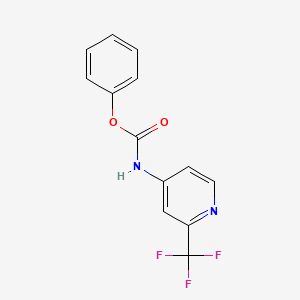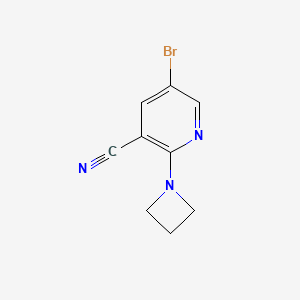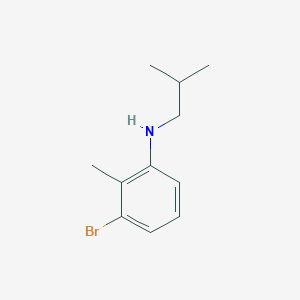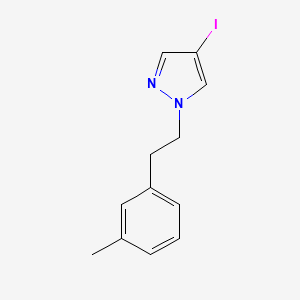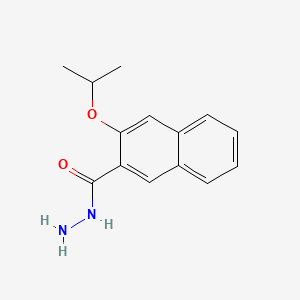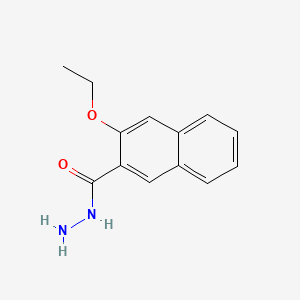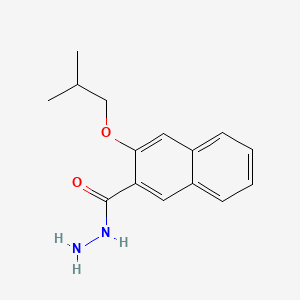![molecular formula C9H5ClIN3 B8201000 4-Chloro-5-iodo-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201000.png)
4-Chloro-5-iodo-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-iodo-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both chloro and iodo substituents, along with a propynyl group, makes it a versatile intermediate for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step procedures starting from commercially available precursors. One common route includes:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyrimidine derivatives.
Introduction of the Chloro and Iodo Substituents: Halogenation reactions using reagents like N-chlorosuccinimide (NCS) and iodine can be employed to introduce the chloro and iodo groups at specific positions on the pyrrolo[2,3-d]pyrimidine ring.
Addition of the Propynyl Group: The propynyl group can be introduced via Sonogashira coupling reactions, which involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Chloro-5-iodo-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The propynyl group allows for further functionalization through coupling reactions such as Sonogashira, Suzuki, and Heck couplings.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, thiols, and amines can be used under conditions such as heating or the presence of a base.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thio, or amino derivatives, while coupling reactions can introduce various aryl or alkyl groups.
科学研究应用
4-Chloro-5-iodo-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be utilized in the development of novel materials with specific electronic or photophysical properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
作用机制
The mechanism of action of 4-Chloro-5-iodo-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved can include:
Kinase Inhibition: The compound may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of substrates.
Receptor Modulation: It can interact with receptors, altering their activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Lacks the propynyl group, making it less versatile for further functionalization.
4-Chloro-5-bromo-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine: Substitution of iodine with bromine can alter the reactivity and selectivity in chemical reactions.
4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine:
Uniqueness
4-Chloro-5-iodo-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to the combination of its substituents, which provide a balance of reactivity and stability. The presence of both chloro and iodo groups allows for selective functionalization, while the propynyl group offers additional versatility for coupling reactions.
属性
IUPAC Name |
4-chloro-5-iodo-7-prop-2-ynylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN3/c1-2-3-14-4-6(11)7-8(10)12-5-13-9(7)14/h1,4-5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXOVUSQBDBMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C2=C1N=CN=C2Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
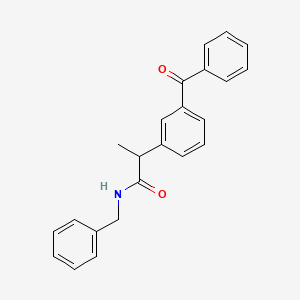
![4,4'-Diamino-1H,1'H-[2,2'-bipyrrolo[3,4-f]isoindol]-1,1',3,3',5,5',7,7'(6H,6'H)-octaone](/img/structure/B8200945.png)
![b-D-Glucopyranoside, ethyl3-O-(2-naphthalenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-,benzoate](/img/structure/B8200953.png)
